amine hydrochloride CAS No. 2098113-55-2](/img/structure/B1492233.png)
[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride
Overview
Description
“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a chemical compound with the CAS Number: 2305252-34-8 . It has a molecular weight of 195.73 . The IUPAC name for this compound is 4-(tert-butoxy)-N-methylbutan-1-amine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .
Physical And Chemical Properties Analysis
“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a powder . The country of origin for this compound is UA . It is shipped at normal temperature .
Scientific Research Applications
Serendipitous Synthesis and Nitrogen Heterocycles
A study highlighted the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile as a precursor for several nitrogen heterocycles. This compound was obtained by treating the salts of (tert-butyl-NNO-azoxy)(hydroxyimino)acetonitrile with NH2OTs, marking the first case of a one-step reduction of an oxime group to a methylene unit using an aminating agent. This work also developed a new strategy for tetrazole 1-oxide ring construction, showcasing the versatility of tert-butoxy derivatives in synthesizing complex nitrogen-containing rings (Klenov et al., 2016).
Chemoselective Tert-butoxycarbonylation
Research on the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has shown high yield and chemoselectivity under mild conditions. This demonstrates the compound's utility in selective protection strategies in organic synthesis (Ouchi et al., 2002).
Hydroxyl Group Protection
Another study discussed the development of chemical agents to protect hydroxyl groups, highlighting the use of dimethyl-tert-butylsilyl as a stable yet easily removable protecting group. This compound's ethers are stable under various conditions, making it useful in synthesizing prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
N,2,2-trimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO.ClH/c1-10(2,3)13-8-7-11(4,5)9-12-6;/h12H,7-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOTUJGPVSZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



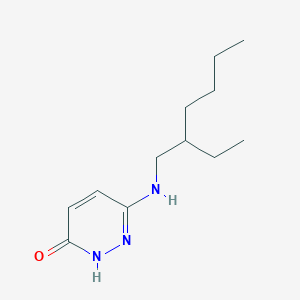
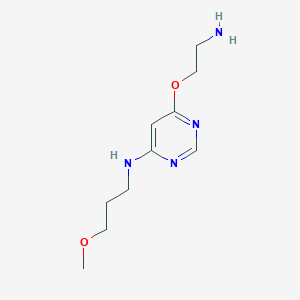
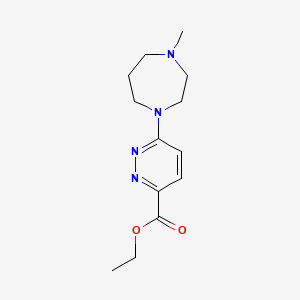

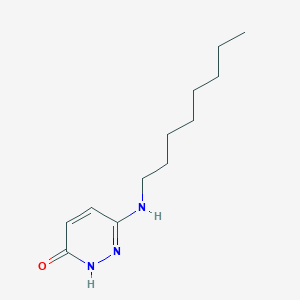

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
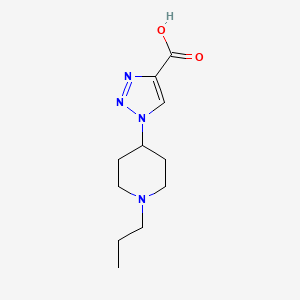
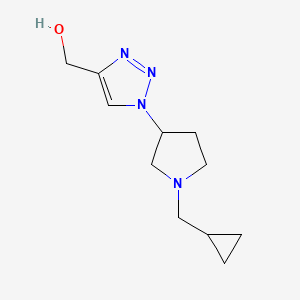
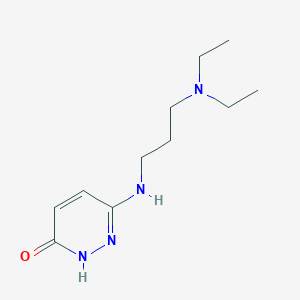

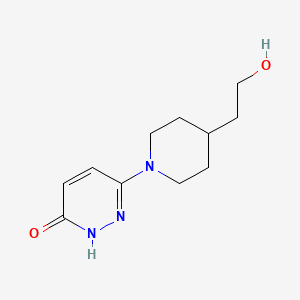
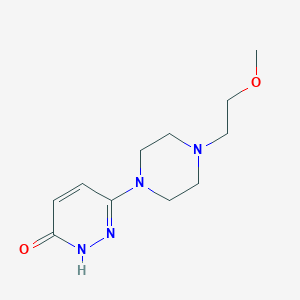
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)